molecular formula C14H17NO4 B2988999 tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate CAS No. 220064-81-3

tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate

Cat. No. B2988999
CAS RN: 220064-81-3
M. Wt: 263.293
InChI Key: DSJJLADJHWAWFB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the oxazolidine family and is commonly used in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

Stereoselective Synthesis

The compound has been utilized in the highly stereoselective hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative, showcasing its value in creating chiral building blocks for further synthetic applications. This process yields important intermediates for the synthesis of homochiral amino acid derivatives, which are of considerable synthetic value due to their up to 99% diastereoselectivities in homogeneous transition-metal-catalysed reactions (Kollár & Sándor, 1993).

High-Yield Synthesis

Another study highlights its use in the efficient, high-yield synthesis of D-ribo-phytosphingosine, employing the compound in a novel synthesis route. This process involves microwave-enhanced cross metathesis as a key step in chain elongation, indicating the compound's utility in synthesizing complex biological molecules (Lombardo et al., 2006).

Peptide Synthesis

The compound has also been shown to facilitate the diastereoselective alkylation of fully protected L-serine, leading to the exclusive formation of one alkylated diastereomer. This application demonstrates its role in peptide synthesis, where controlling stereochemistry is crucial (Koskinen, Saarenketo, & Straub, 2004).

Anticancer Agent Design

Research into the synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents has also utilized this compound. Specific derivatives have shown promising cytotoxicity against various cancer cell lines, highlighting the compound's potential as a precursor in medicinal chemistry for developing new anticancer therapies (Kumar et al., 2009).

properties

IUPAC Name

tert-butyl (4R)-2-oxo-4-phenyl-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-11(9-18-12(15)16)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJJLADJHWAWFB-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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